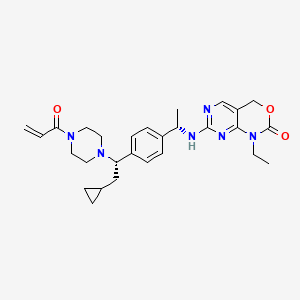

Crelosidenib

Description

Properties

CAS No. |

2230263-60-0 |

|---|---|

Molecular Formula |

C28H36N6O3 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |

InChI |

InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1 |

InChI Key |

AFGYODUJVVOZAX-CYFREDJKSA-N |

Isomeric SMILES |

CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C |

Canonical SMILES |

CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Crelosidenib: A Technical Guide to its Mechanism of Action in IDH1-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. Crelosidenib (formerly LY3410738) is a potent and selective, orally available, covalent inhibitor of mutant IDH1, currently under clinical investigation for the treatment of IDH1-mutant solid and hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound is an investigational drug that selectively targets and inhibits the mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] It is being evaluated for its potential in treating various cancers that harbor this specific genetic mutation.[1]

The primary mechanism of action of this compound involves its specific and covalent binding to a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[2] This irreversible binding leads to the inactivation of the enzyme.[2] The mutated IDH1 enzyme has a neomorphic function, meaning it gains a new, cancer-promoting activity: the conversion of alpha-ketoglutarate (α-KG) into the oncometabolite 2-hydroxyglutarate (2-HG).[3] By inactivating the mutant IDH1 enzyme, this compound effectively blocks the production of 2-HG.

The reduction in 2-HG levels has significant downstream effects. High levels of 2-HG are known to competitively inhibit α-KG-dependent dioxygenases, a class of enzymes crucial for various cellular processes, including epigenetic regulation. By lowering 2-HG, this compound helps to restore the normal function of these enzymes. This leads to the reversal of hypermethylation of DNA and histones, which is a characteristic feature of IDH1-mutant cancers. Ultimately, this process promotes the differentiation of cancer cells and inhibits their proliferation.

A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising therapeutic agent for brain cancers such as gliomas, where IDH1 mutations are prevalent.

Quantitative Data

Table 1: In Vitro Enzymatic Activity of this compound

| Enzyme Target | IC50 (nM) |

| IDH1 R132H | 6.27 |

| IDH1 R132C | 3.71 |

| IDH2 R140Q | 36.9 |

| IDH2 R172K | 11.5 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | IDH1 Mutation | Assay | IC50 (nM) |

| HT1080 | R132C | 2-HG Production | 1.28 |

The HT1080 cell line is a human fibrosarcoma cell line endogenously expressing the IDH1 R132C mutation.

Table 3: Preclinical In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosing | Outcome |

| IDH1-mutant xenograft mice | Not specified | 0-32 mg/kg, oral gavage, twice daily for 3 days | Dose-dependent reduction of 2-hydroxyglutarate. |

Table 4: Clinical Trial Overview of this compound (LY3410738)

| Trial Identifier | Phase | Cancers Studied | Key Findings |

| NCT04603001 | 1 | Acute Myeloid Leukemia, Myelodysplastic Syndrome, Chronic Myelomonocytic Leukemia, Myeloproliferative Neoplasms | Treatment was well-tolerated with sustained 2-hydroxyglutarate inhibition in IDH1-mutated patients at all dose levels. Preliminary efficacy was observed. |

| NCT04521686 | 1 | Advanced Solid Tumors (including Cholangiocarcinoma and Glioma) | This compound demonstrated a manageable safety profile and showed preliminary anti-tumor activity. |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Recombinant IDH1 R132H Enzymatic Assay

This protocol is a representative method for determining the enzymatic activity of recombinant mutant IDH1 and the inhibitory potential of compounds like this compound.

-

Reagents and Materials:

-

Recombinant human IDH1 R132H enzyme

-

Assay Buffer: 30 mM TRIS pH 7.4, 2 mM MnSO₄

-

Substrates: α-ketoglutarate (1.5 mM), NADPH (15 µM)

-

This compound (or other test compounds) at various concentrations

-

96-well clear-bottom plates

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant IDH1 R132H enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrates (α-ketoglutarate and NADPH).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

-

HT1080 Cell-Based 2-HG Assay

This protocol describes a method to assess the cellular potency of this compound in inhibiting 2-HG production in a relevant cancer cell line.

-

Reagents and Materials:

-

HT1080 human fibrosarcoma cells (harboring the IDH1 R132C mutation)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Phosphate-buffered saline (PBS)

-

Methanol (80%, pre-chilled to -80°C)

-

Cell scrapers

-

LC-MS/MS system

-

-

Procedure:

-

Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture into microcentrifuge tubes.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.

-

Normalize the 2-HG levels to cell number or total protein content.

-

Calculate the IC50 value for 2-HG inhibition as described for the enzymatic assay.

-

HT1080 Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Materials:

-

HT1080 cells

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Harvest HT1080 cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5 million) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation and growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally (gavage) at the predetermined dose and schedule.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG measurement).

-

Resistance Mechanisms

While this compound has shown promise, the potential for acquired resistance is a critical consideration in its clinical development. Mechanisms of resistance to IDH inhibitors can include:

-

Isoform Switching: Tumors may develop mutations in the alternate IDH isoform (IDH2) to maintain 2-HG production, thereby circumventing the inhibition of IDH1.

-

Secondary Mutations in IDH1: Mutations in the IDH1 gene, distinct from the primary R132 mutation, can arise that interfere with drug binding. Notably, the irreversible nature of this compound's binding allows it to overcome resistance mediated by the IDH1 D279N mutation, which confers resistance to the reversible inhibitor ivosidenib.

-

Activation of Downstream Signaling Pathways: Alterations in pathways downstream of 2-HG may emerge, rendering the cells less dependent on the oncometabolite for their growth and survival.

Conclusion

This compound is a novel, covalent inhibitor of mutant IDH1 that has demonstrated potent and selective activity in preclinical models and early clinical trials. Its mechanism of action, centered on the inhibition of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation in IDH1-mutant cancer cells. The promising preclinical data, coupled with its ability to cross the blood-brain barrier and overcome certain resistance mechanisms, positions this compound as a potentially valuable therapeutic agent for patients with IDH1-mutant cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across various tumor types.

References

The Covalent Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) by LY3410738: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action, preclinical and clinical data, and experimental methodologies related to the covalent inhibitor LY3410738 and its interaction with mutant isocitrate dehydrogenase 1 (IDH1). Somatic gain-of-function mutations in IDH1 are a hallmark of several cancers, including glioma, cholangiocarcinoma, and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis.[1] LY3410738 is a novel, potent, and selective covalent inhibitor designed to target these mutant IDH1 enzymes.

Mechanism of Covalent Binding and Inhibition

LY3410738 distinguishes itself from other IDH1 inhibitors through its unique covalent binding mechanism.[2][3] Developed through a structure-based drug design approach, LY3410738 irreversibly binds to a single cysteine residue, Cys269, located in an allosteric binding pocket of the mutant IDH1 enzyme.[1][4] This binding site is distinct from the dimer interface targeted by some other inhibitors, which may provide an advantage in overcoming certain resistance mutations. The covalent modification of Cys269 leads to rapid and sustained inactivation of the enzyme's neomorphic activity.

The inactivation kinetics of LY3410738 have been quantified, demonstrating a high degree of potency and rapid enzymatic inactivation. This irreversible binding translates to prolonged pharmacodynamic activity, with depletion of 2-HG levels observed in tumors at low circulating exposures of the compound, extending well after the drug has been cleared from circulation.

Quantitative Data Summary

The potency and selectivity of LY3410738 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for LY3410738 (also referred to as Crelosidenib or Mutant IDH1-IN-6 in some contexts).

| Parameter | Value | Target | Assay Type | Reference |

| K | 84,257 M⁻¹sec⁻¹ | Mutant IDH1 | Enzyme Inhibition Assay |

| IC50 | 6.27 nM | IDH1 R132H | Enzyme Inhibition Assay | |

| | 3.71 nM | IDH1 R132C | Enzyme Inhibition Assay | |

| | 36.9 nM | IDH2 R140Q | Enzyme Inhibition Assay | |

| | 11.5 nM | IDH2 R172K | Enzyme Inhibition Assay | |

| | 1.28 nM | Mutant IDH1 R132C | 2-HG Production in HT1080 cells | |

| | 28 nM | IDH1 R132H | 2-HG Production in transfected 293T cells | |

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutations in IDH1, leading to the production of 2-HG, have been shown to impact downstream signaling pathways, notably the AKT-mTOR pathway. The oncometabolite 2-HG can influence epigenetic regulation and cellular metabolism, which in turn can lead to the activation of pro-survival pathways like AKT-mTOR, promoting cell proliferation and migration.

Caption: Covalent inhibition of mutant IDH1 by LY3410738 blocks 2-HG production and downstream signaling.

Experimental Workflow for Assessing LY3410738 Efficacy

The evaluation of LY3410738's efficacy involves a series of in vitro and in vivo experiments to determine its impact on mutant IDH1 activity, cell phenotype, and tumor growth.

Caption: A typical experimental workflow for evaluating a mutant IDH1 inhibitor like LY3410738.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies used in the characterization of LY3410738.

Recombinant Mutant IDH1 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency and mechanism of inhibition of LY3410738 against purified mutant IDH1 enzyme.

-

General Procedure:

-

Recombinant human mutant IDH1 (e.g., R132H) is expressed and purified.

-

The enzyme is incubated with varying concentrations of LY3410738 for different time intervals.

-

The enzymatic reaction is initiated by adding the substrates α-ketoglutarate and NADPH.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

Data are analyzed to determine IC

50values and kinetic parameters such as kinactand KI.

-

Cell-Based 2-HG Production Assay

-

Objective: To measure the ability of LY3410738 to inhibit the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.

-

General Procedure:

-

IDH1-mutant cancer cell lines (e.g., HT1080, U87MG expressing mutant IDH1) are cultured.

-

Cells are treated with a dose range of LY3410738 for a specified period.

-

Intracellular or secreted 2-HG levels are quantified using a 2-HG assay kit, often based on an enzymatic reaction coupled to a colorimetric or fluorometric readout, or by mass spectrometry.

-

IC

50values for 2-HG inhibition are calculated.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To assess the effect of LY3410738 on downstream signaling pathways, such as AKT-mTOR.

-

General Procedure:

-

IDH1-mutant cells are treated with LY3410738.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Band intensities are quantified to determine changes in protein phosphorylation.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of LY3410738 in a living organism.

-

General Procedure:

-

IDH1-mutant cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors are established, mice are randomized into vehicle control and LY3410738 treatment groups.

-

LY3410738 is administered orally at various doses and schedules.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors and plasma can be collected to measure 2-HG levels (pharmacodynamics).

-

The anti-tumor activity is assessed by comparing tumor growth between treated and control groups.

-

Overcoming Resistance

A key rationale for the development of covalent inhibitors like LY3410738 is to overcome acquired resistance to non-covalent inhibitors. Resistance to first-generation IDH1 inhibitors can arise from secondary mutations in the IDH1 enzyme that impair drug binding. For instance, the IDH1 R132H/D279N double mutant has shown resistance to ivosidenib but remains sensitive to LY3410738, which binds to a different site. This suggests that sequential therapy with different classes of IDH inhibitors could be a viable strategy to manage resistance.

Clinical Development

LY3410738 has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors harboring IDH1 or IDH2 mutations (NCT04521686) and in patients with advanced hematologic malignancies with IDH1 or IDH2 mutations (NCT04603001). These studies aimed to determine the safety, tolerability, recommended phase 2 dose (RP2D), and preliminary anti-tumor activity of LY3410738.

Results from these trials have shown that LY3410738 has a favorable safety profile and demonstrates potent and sustained inhibition of 2-HG. In patients with relapsed/refractory IDH1- or IDH2-mutant cholangiocarcinoma and IDH1-mutant glioma, LY3410738 demonstrated cytostatic anti-tumor activity. Combination therapies, such as with cisplatin-gemcitabine, have shown promising response rates in treatment-naïve IDH-mutant cholangiocarcinoma. However, it has been reported that the development of LY3410738 has been discontinued.

References

Crelosidenib: A Technical Guide to a Novel Covalent Inhibitor of Mutant Isocitrate Dehydrogenase 1 and its Impact on 2-Hydroxyglutarate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. Crelosidenib (LY3410738) is a potent and selective, orally available, covalent inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and its effects on 2-HG-mediated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction to this compound and Mutant IDH1

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1] In several cancers, heterozygous point mutations in the IDH1 gene, most commonly at the R132 residue, lead to a loss of its canonical function and the gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[2][3][4]

This compound is an investigational drug designed to specifically target and inhibit these mutated IDH1 enzymes. Its unique covalent mechanism of action offers the potential for durable target engagement and improved efficacy.

Mechanism of Action

This compound is a potent and selective covalent inhibitor of mutant IDH1. It specifically and irreversibly binds to a non-catalytic cysteine residue (Cys269) located in an allosteric pocket of the mIDH1 enzyme. This covalent modification inactivates the enzyme, thereby blocking the conversion of α-KG to 2-HG. This targeted inhibition leads to a depletion of intracellular 2-HG levels, which in turn is expected to reverse the epigenetic dysregulation and restore normal cellular differentiation.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of various mIDH1 enzymes and 2-HG production in cellular assays.

| Parameter | IDH1 R132H | IDH1 R132C | IDH2 R140Q | IDH2 R172K | HT1080 (IDH1 R132C) 2-HG Production |

| IC₅₀ (nM) | 6.27 | 3.71 | 36.9 | 11.5 | 1.28 |

Note: Data for IDH2 mutants are included to demonstrate selectivity, though this compound is primarily an IDH1 inhibitor.

In Vivo Efficacy

Preclinical studies in xenograft models have shown that oral administration of this compound leads to a dose-dependent reduction of 2-HG in tumors and exhibits anti-tumor activity.

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Xenograft Mice | IDH1 mutant tumors | This compound (0-32 mg/kg, oral gavage, twice daily for 3 days) | Dose-dependent inhibition of 2-hydroxyglutarate. | |

| AML Xenograft (patient-derived, refractory to AG-120) | Acute Myeloid Leukemia | This compound in combination with Venetoclax | Synergistic anti-leukemic effect. | |

| FLT3-mutated AML Mice | Acute Myeloid Leukemia | This compound with Cytarabine, Azacitidine, or Midostaurin | Increased efficacy, potent anti-leukemic effect, reduction of 2-HG, and enhanced differentiation. |

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not yet fully published in a consolidated format. However, it is described as an orally available agent with the ability to cross the blood-brain barrier. The pharmacodynamic effect is characterized by a sustained reduction in 2-HG levels in both plasma and tumor tissue.

Clinical Development

This compound (LY3410738) is currently in Phase 1 clinical development. A key study is NCT04521686, a first-in-human trial evaluating this compound in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.

Clinical Trial Summary: NCT04521686

| Parameter | Description |

| Title | A Study of LY3410738 in Participants With Advanced Solid Tumors With an IDH1 or IDH2 Mutation |

| Phase | Phase 1 |

| Study Design | Open-label, multicenter, dose escalation and dose expansion study. |

| Primary Objectives | To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose. |

| Secondary Objectives | To evaluate the pharmacokinetic profile, pharmacodynamic effects (2-HG levels), and preliminary anti-tumor activity. |

| Inclusion Criteria | Patients with advanced solid tumors (including cholangiocarcinoma and gliomas) with a documented IDH1 or IDH2 mutation who have progressed on prior therapy. |

| Exclusion Criteria | Standard exclusion criteria for Phase 1 oncology trials. |

| Status | Final results were presented, showing largely cytostatic antitumor activity in cholangiocarcinoma and gliomas. The combination with cisplatin-gemcitabine showed favorable activity in treatment-naïve cholangiocarcinoma. |

Signaling Pathways

The oncogenic effects of mutant IDH1 are primarily mediated by the accumulation of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases. This leads to the dysregulation of several key signaling pathways.

Epigenetic Dysregulation

2-HG inhibits Jumonji C (JmjC) domain-containing histone demethylases and the TET family of 5-methylcytosine (5mC) hydroxylases. This results in histone and DNA hypermethylation, leading to altered gene expression and a block in cellular differentiation.

HIF-1α Signaling

The effect of 2-HG on Hypoxia-Inducible Factor 1α (HIF-1α) is complex and context-dependent. 2-HG can inhibit prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes that mark HIF-1α for degradation. This can lead to the stabilization of HIF-1α and the activation of hypoxic signaling pathways even under normoxic conditions.

Experimental Protocols

Mutant IDH1 Enzyme Activity Assay

This protocol describes a common method to measure the activity of mIDH1 by monitoring the consumption of NADPH.

Materials:

-

Recombinant mIDH1 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

α-Ketoglutarate (substrate)

-

NADPH (cofactor)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture containing assay buffer, mIDH1 enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a solution of α-KG and NADPH.

-

Immediately begin monitoring the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or the fluorescence of NADPH.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

Cellular 2-HG Measurement by LC-MS/MS

This protocol outlines the general steps for quantifying intracellular 2-HG levels using liquid chromatography-tandem mass spectrometry.

Materials:

-

IDH1-mutant cell line

-

Cell culture reagents

-

This compound or other test compounds

-

Methanol

-

Water

-

Internal standard (e.g., ¹³C-labeled 2-HG)

-

LC-MS/MS system

Procedure:

-

Culture IDH1-mutant cells in the presence of the test compound at various concentrations for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and perform a cell count.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Add an internal standard to the cell extracts.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify 2-HG levels.

-

Normalize the 2-HG levels to the cell number.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method for assessing cell viability.

Materials:

-

IDH1-mutant cell line

-

Cell culture reagents

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a promising novel covalent inhibitor of mutant IDH1 with potent preclinical activity. Its unique mechanism of action and ability to overcome resistance to other IDH1 inhibitors make it a compelling candidate for the treatment of IDH1-mutant cancers. The ongoing clinical evaluation will further elucidate its safety and efficacy profile in patients. The continued investigation of this compound and its impact on 2-HG signaling will undoubtedly contribute to the advancement of targeted therapies for this challenging group of malignancies.

References

Preclinical Profile of Crelosidenib: A Technical Guide for Glioma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crelosidenib (also known as LY3410738) is an investigational, orally available, covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] IDH mutations are a hallmark of a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] 2-HG drives tumorigenesis through epigenetic and metabolic reprogramming.[5] this compound is designed to specifically target these mutant enzymes, offering a promising therapeutic strategy for IDH-mutant gliomas. This technical guide provides a comprehensive overview of the available preclinical data and relevant experimental protocols for the evaluation of this compound in glioma models.

Preclinical Data

While extensive preclinical data for this compound specifically in glioma models are not widely available in the public domain, the following tables summarize the existing quantitative data for this compound from various sources.

In Vitro Potency

This compound has demonstrated potent inhibition of various IDH mutations and the production of 2-HG in cellular assays.

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| IDH1 R132H | 6.27 | - | Enzyme Assay | |

| IDH1 R132C | 3.71 | - | Enzyme Assay | |

| IDH2 R140Q | 36.9 | - | Enzyme Assay | |

| IDH2 R172K | 11.5 | - | Enzyme Assay | |

| Mutant IDH1 R132C | 1.28 | HT1080 | 2-HG Production |

Note: IC50 values for this compound in specific IDH-mutant glioma cell lines are not publicly available at this time.

In Vivo Efficacy

Publicly available literature lacks specific tumor growth inhibition data for this compound in preclinical glioma models. However, a patent for this compound reports a dose-dependent reduction of 2-hydroxyglutarate in an IDH1 mutant xenograft mouse model. A first-in-human Phase 1 clinical trial (NCT04521686) of this compound in patients with advanced solid tumors, including glioma, demonstrated prolonged stable disease in some glioma patients.

| Tumor Type | Treatment | Outcome | Reference |

| IDH1-mutant solid tumors (including glioma) | This compound (25-600 mg QD or 300 mg BID) | Prolonged stable disease in 9 of 22 glioma patients |

Pharmacokinetics

This compound has been shown to be orally bioavailable and to cross the blood-brain barrier, a critical feature for a glioma therapeutic. Detailed preclinical pharmacokinetic parameters in glioma models are not publicly available.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the preclinical activity of this compound in glioma models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of this compound on IDH-mutant glioma cell lines.

Materials:

-

IDH-mutant glioma cell lines (e.g., U87-IDH1-R132H, patient-derived glioma stem cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Orthotopic Glioma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model of glioma.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

IDH-mutant glioma cells expressing luciferase

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

-

This compound formulation for oral gavage

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Culture and harvest IDH-mutant glioma cells expressing luciferase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.

-

Anesthetize the mice and secure them in the stereotactic apparatus.

-

Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

-

Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Suture the scalp incision.

-

Monitor the mice for tumor growth using bioluminescence imaging. Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control daily via oral gavage at the desired dose.

-

Monitor tumor growth weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

Monitor animal body weight and overall health.

-

Euthanize the mice when they show signs of neurological deficits or significant tumor burden.

-

Collect brains for histological and immunohistochemical analysis. Analyze tumor growth inhibition based on bioluminescence signal and overall survival.

2-Hydroxyglutarate (2-HG) Measurement

Objective: To determine the pharmacodynamic effect of this compound by measuring the levels of the oncometabolite 2-HG in vitro and in vivo.

Materials:

-

IDH-mutant glioma cells or tumor tissue from xenograft models

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

2-HG standard

Procedure:

-

In Vitro:

-

Plate IDH-mutant glioma cells and treat with this compound or vehicle for 24-48 hours.

-

Wash the cells with cold PBS and add ice-cold metabolite extraction buffer.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

-

In Vivo:

-

Harvest tumor tissue from this compound-treated and control mice.

-

Homogenize the tissue in ice-cold metabolite extraction buffer.

-

Centrifuge to pellet tissue debris and collect the supernatant.

-

-

LC-MS Analysis:

-

Analyze the extracts using a targeted LC-MS method for 2-HG quantification.

-

Generate a standard curve using a known concentration of 2-HG.

-

Normalize the 2-HG levels to cell number or tissue weight.

-

Visualizations

Signaling Pathway of this compound in IDH-Mutant Glioma

Caption: Mechanism of action of this compound in IDH-mutant glioma.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for the preclinical evaluation of this compound.

Downstream Effects of IDH Inhibition

Caption: Downstream cellular effects of this compound-mediated IDH inhibition.

Conclusion

This compound is a promising targeted therapy for IDH-mutant gliomas with a clear mechanism of action and the ability to penetrate the blood-brain barrier. While detailed preclinical data in glioma models are not yet widely published, the available information suggests potent inhibition of mutant IDH enzymes and reduction of the oncometabolite 2-HG. The provided experimental protocols offer a framework for researchers to further investigate the preclinical efficacy and pharmacodynamics of this compound in relevant glioma models. Future studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]

- 5. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational new drug Crelosidenib (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the mechanism of action, preclinical data, and available clinical trial results, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound is an orally available small molecule that selectively inhibits mutant forms of IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a neomorphic enzymatic activity. This results in the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. This compound covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor growth.

Preclinical Data

This compound has demonstrated potent and selective inhibition of mutant IDH1 and IDH2 enzymes in preclinical studies.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against various mutant IDH enzymes are summarized in the table below.

| Mutant Enzyme | IC50 (nM) |

| IDH1 R132H | 6.27[4][5] |

| IDH1 R132C | 3.71 |

| IDH2 R140Q | 36.9 |

| IDH2 R172K | 11.5 |

| HT1080 cells (IDH1 R132C) | 1.28 |

Table 1: In Vitro Inhibitory Activity of this compound

In Vivo Inhibition of 2-HG

In a xenograft mouse model with an IDH1 mutation, oral administration of this compound led to a dose-dependent inhibition of 2-hydroxyglutarate.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol):

-

Enzyme Preparation: Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q, R172K) enzymes are expressed and purified.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the respective mutant IDH enzyme, α-ketoglutarate, and NADPH.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is initiated by the addition of isocitrate and incubated at a controlled temperature.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Study (Representative Protocol):

-

Cell Line: A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma) is used.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or this compound orally at various dose levels.

-

Tumor and Plasma Collection: At specified time points, tumor tissue and plasma samples are collected.

-

2-HG Measurement: The levels of 2-HG in the collected samples are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.

Clinical Development in Cholangiocarcinoma

This compound is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

Study Design (NCT04521686)

This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion cohorts. The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound. Secondary objectives include evaluating the preliminary anti-tumor activity.

The study includes cohorts for this compound monotherapy and in combination with other agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant cholangiocarcinoma and durvalumab for relapsed/refractory cases.

Clinical Efficacy Data

The final results from the first-in-human Phase 1 study of this compound have been reported.

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| Relapsed/Refractory IDH1/2-mutant Cholangiocarcinoma (Monotherapy) | 5.2% | 56.9% |

Table 2: this compound Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma

| Treatment Arm | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |

| This compound + Cisplatin-Gemcitabine (Newly Diagnosed IDH-mutant CCA) | 42.1% | 8.1 months | 10.2 months |

Table 3: this compound in Combination with Cisplatin-Gemcitabine in Newly Diagnosed Cholangiocarcinoma

Conclusion

This compound is a promising investigational agent for the treatment of cholangiocarcinoma harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular processes. Early clinical data suggests that this compound has a manageable safety profile and demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and more notably in combination with standard chemotherapy for newly diagnosed patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

Crelosidenib's Impact on Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), represents a promising therapeutic agent for cancers harboring IDH1 mutations, particularly in hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). Its primary mechanism of action involves the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates in IDH1-mutant cells and disrupts normal epigenetic regulation, leading to a block in cellular differentiation. By inhibiting mutant IDH1, this compound restores normal cellular processes, including myeloid differentiation. This technical guide provides an in-depth overview of the molecular pathways affected by this compound, detailed experimental protocols to assess its effects on cellular differentiation, and a summary of its activity.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a recurring feature in several cancers, leading to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations and a subsequent blockage of cellular differentiation.[2] this compound is an orally available small molecule that specifically targets and inhibits mutant IDH1, leading to a reduction in 2-HG levels and the induction of cellular differentiation.[1]

Mechanism of Action: Reversal of the Differentiation Block

This compound's therapeutic effect is rooted in its ability to reverse the oncogenic effects of mutant IDH1. By inhibiting the production of 2-HG, this compound allows for the proper functioning of α-KG-dependent dioxygenases, leading to the removal of aberrant epigenetic marks and the re-expression of genes essential for cellular differentiation.

Quantitative Data on this compound's Activity

The following table summarizes the in vitro activity of this compound against mutant IDH1 and its effect on 2-HG production.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 vs. IDH1 R132H | 6.27 nM | Recombinant Enzyme | [3] |

| IC50 vs. IDH1 R132C | 3.71 nM | Recombinant Enzyme | [3] |

| IC50 for 2-HG Inhibition | 1.28 nM | HT1080 (IDH1 R132C) |

Experimental Protocols

In Vitro Myeloid Differentiation Assay

This protocol outlines the steps to assess the effect of this compound on the differentiation of IDH1-mutant AML cells.

4.1.1. Materials

-

IDH1-mutant AML cell line (e.g., MOLM-14, TF-1 with engineered IDH1 mutation)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry antibodies:

-

FITC anti-human CD11b

-

PE anti-human CD14

-

Appropriate isotype controls

-

-

FACS buffer (PBS with 2% FBS)

-

Wright-Giemsa stain

-

Microscope

4.1.2. Procedure

-

Cell Culture: Culture IDH1-mutant AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a density of 2 x 105 cells/mL. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 7-14 days.

-

Morphological Assessment:

-

At desired time points, cytospin cells onto glass slides.

-

Stain with Wright-Giemsa stain.

-

Examine cellular morphology under a light microscope for signs of myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, presence of granules).

-

-

Flow Cytometry Analysis:

-

Harvest cells and wash with PBS.

-

Resuspend cells in FACS buffer.

-

Incubate with anti-CD11b and anti-CD14 antibodies or isotype controls for 30 minutes on ice in the dark.

-

Wash cells with FACS buffer.

-

Analyze the percentage of CD11b and CD14 positive cells using a flow cytometer.

-

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol describes the measurement of 2-HG levels in cell lysates using a colorimetric assay kit.

4.2.1. Materials

-

D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich)

-

Treated and untreated cell pellets from the differentiation assay

-

Ice-cold assay buffer from the kit

-

Microplate reader

4.2.2. Procedure

-

Sample Preparation:

-

Resuspend 1 x 106 cells in 100 µL of ice-cold D2HG Assay Buffer.

-

Homogenize by pipetting up and down.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant.

-

-

Assay:

-

Prepare a standard curve according to the kit manufacturer's instructions.

-

Add samples and standards to a 96-well plate.

-

Prepare the reaction mix as per the kit protocol.

-

Add the reaction mix to each well.

-

Incubate at 37°C for 60 minutes, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all sample and standard readings.

-

Plot the standard curve and determine the concentration of 2-HG in the samples.

-

Signaling Pathways and Downstream Effects

The accumulation of 2-HG in IDH1-mutant cells leads to a block in hematopoietic differentiation by inhibiting key epigenetic regulators. This results in the suppression of transcription factors crucial for myeloid development, such as CCAAT/enhancer-binding protein alpha (CEBPα). This compound, by reducing 2-HG levels, restores the activity of these epigenetic modifiers, leading to the expression of CEBPα and its target genes, thereby promoting granulomonocytic differentiation.

Conclusion

This compound is a promising targeted therapy that addresses the underlying oncogenic mechanism in IDH1-mutant cancers. By inhibiting the production of 2-HG, it effectively reverses the epigenetic dysregulation and the resulting block in cellular differentiation. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the pro-differentiative effects of this compound and other mutant IDH1 inhibitors. Further research and clinical studies will continue to elucidate the full potential of this therapeutic strategy.

References

The Role of Crelosidenib in Cancer Cell Metabolism: An In-depth Technical Guide

Abstract

Crelosidenib is an investigational, orally available, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 gene are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that promotes tumorigenesis. This compound is designed to specifically target mutant IDH1, reduce 2-HG levels, and thereby restore normal cellular metabolism and induce cancer cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell metabolism, preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling and metabolic pathways involved.

Introduction to this compound and Mutant IDH1 in Cancer

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a distinct molecular feature of several malignancies.[1][2] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of this oncometabolite, 2-HG, is a central event in the pathogenesis of IDH1-mutant cancers.[3]

This compound (also known as LY3410738) is a novel, orally bioavailable small molecule designed to be a potent and selective inhibitor of mutant IDH1. Its therapeutic rationale is based on the targeted inhibition of 2-HG production, thereby reversing the downstream metabolic and epigenetic aberrations that drive cancer growth.

Mechanism of Action of this compound

This compound exhibits a unique and highly specific mechanism of action. It is an allosteric inhibitor that covalently binds to a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent modification leads to the rapid and irreversible inactivation of the mutant enzyme, effectively shutting down the production of 2-HG. A key feature of this compound is its high selectivity for mutant IDH1, with minimal activity against the wild-type enzyme, thus preserving normal cellular metabolic functions.

The reduction in 2-HG levels by this compound is the primary trigger for its anti-cancer effects. 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are critical for various cellular processes, most notably epigenetic regulation. These enzymes include:

-

TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET enzymes by 2-HG leads to a hypermethylated DNA state, which can silence tumor suppressor genes.

-

Jumonji C (JmjC) domain-containing histone demethylases: This family of enzymes removes methyl groups from histone proteins, a critical process for regulating gene expression. 2-HG-mediated inhibition of these demethylases results in histone hypermethylation, leading to altered chromatin structure and gene transcription.

By depleting 2-HG, this compound effectively "releases the brakes" on these α-KG-dependent dioxygenases, leading to a reversal of the hypermethylated state, induction of cellular differentiation, and inhibition of tumor cell proliferation.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound Against Mutant IDH Enzymes

| Mutant Enzyme | IC50 (nM) |

| IDH1 R132H | 6.27 |

| IDH1 R132C | 3.71 |

| IDH2 R140Q | 36.9 |

| IDH2 R172K | 11.5 |

Source: Data compiled from publicly available preclinical data.

Table 2: Preclinical Efficacy of this compound

| Cancer Type | Model | Treatment | Key Findings |

| Fibrosarcoma | HT1080 cells (IDH1 R132C) | This compound | IC50 of 1.28 nM for 2-HG production inhibition. |

| IDH1-mutant cancer | Xenograft mice | 0-32 mg/kg this compound (oral gavage, twice daily for 3 days) | Dose-dependent reduction of 2-hydroxyglutarate levels. |

| Acute Myeloid Leukemia (AML) | IDH1-mutant cells | This compound | Greater potency for inhibition of 2-HG production and induction of differentiation compared to the first-generation inhibitor AG-120 (Ivosidenib). |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the role of this compound in cancer cell metabolism.

Measurement of 2-Hydroxyglutarate (2-HG)

Principle: The levels of the oncometabolite 2-HG in cells, tissues, or patient samples are a direct indicator of mutant IDH1 activity and the efficacy of its inhibitors. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of 2-HG.

Protocol Outline (LC-MS-based):

-

Sample Preparation:

-

Cells or tissues are lysed, and proteins are precipitated using a cold solvent (e.g., 80% methanol).

-

The supernatant containing the metabolites is collected.

-

-

Derivatization (Optional but recommended for enantiomer separation):

-

To distinguish between D-2-HG and L-2-HG, samples can be derivatized using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The analytes are separated based on their physicochemical properties and detected based on their mass-to-charge ratio.

-

Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

-

Histone Demethylation Assay

Principle: To assess the effect of this compound on the activity of histone demethylases, in vitro assays are performed using purified enzymes and histone substrates.

Protocol Outline (Antibody-based detection):

-

Reaction Setup:

-

Purified histone demethylase (e.g., a JmjC domain-containing enzyme) is incubated with a specific methylated histone peptide substrate.

-

The reaction is carried out in the presence of necessary cofactors (Fe(II), α-KG) and varying concentrations of this compound or a control inhibitor.

-

-

Detection of Demethylation:

-

The reaction mixture is transferred to a microplate coated with an antibody that specifically recognizes the demethylated histone product.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.

-

-

Signal Quantification:

-

A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader. The signal intensity is proportional to the amount of demethylated product formed.

-

Mandatory Visualization

Signaling and Metabolic Pathway

References

Pharmacological Profile of the IDH1/2 Inhibitor Crelosidenib (LY3410738): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic gain-of-function mutations occur in the genes encoding the cytosolic (IDH1) and mitochondrial (IDH2) isoforms.[1][2] These mutations, most commonly affecting the R132 residue in IDH1, confer a neomorphic enzymatic activity: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

Crelosidenib (LY3410738) is an oral, brain-penetrant, dual inhibitor of mutated IDH1 and IDH2 enzymes. It was specifically designed as a next-generation agent to overcome resistance mechanisms observed with prior IDH1 inhibitors. Its unique covalent binding mechanism and novel binding site distinguish it from other inhibitors, offering potent and durable suppression of the oncometabolite 2-HG.

Mechanism of Action

LY3410738 functions as a potent and selective covalent inhibitor. Its mechanism involves modifying a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent interaction leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity.

A key feature of LY3410738 is that its binding site is located outside the dimer interface of the enzyme. This is significant because secondary resistance mutations can arise in the dimer interface, and LY3410738's mechanism allows it to retain activity against such mutations. By potently inhibiting the conversion of α-KG to 2-HG, LY3410738 leads to a rapid and sustained decrease in the oncometabolite's levels in tumor cells, without affecting the endogenous levels of α-KG. This restores normal epigenetic regulation and promotes the differentiation of cancer cells.

References

Crelosidenib: A Technical Deep Dive into the Discovery and Development of a Novel Mutant IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib (formerly LY3410738) is an investigational, orally available, covalent inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). IDH1 mutations are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation. This compound is designed to selectively target and inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies.

Introduction

Isocitrate dehydrogenase (IDH) enzymes are critical components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, recurrent point mutations in the active site of IDH1 (most commonly at arginine 132, R132) and IDH2 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a subsequent blockade of cellular differentiation, a hallmark of these cancers.[1]

This compound emerges as a potent and selective inhibitor of mutant IDH1, offering a targeted therapeutic strategy for these genetically defined cancers.[2] Its ability to covalently bind to the mutant enzyme suggests the potential for durable target inhibition.[2] Furthermore, its demonstrated ability to cross the blood-brain barrier addresses a critical need in the treatment of IDH-mutant gliomas.[1] This document details the scientific journey of this compound from its discovery to early clinical development.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively and covalently inhibits the function of mutant IDH1 enzymes. It specifically targets a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 protein. This covalent modification leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity, thereby blocking the conversion of α-KG to 2-HG. The subsequent depletion of intracellular 2-HG levels is hypothesized to reverse the epigenetic blockade, promoting cellular differentiation and inhibiting the proliferation of IDH1-mutant tumor cells.

dot

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Preclinical Development

Enzymatic and Cell-Based Activity

This compound has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays. Furthermore, it effectively suppresses the production of 2-HG in cellular models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Mutant IDH1 R132H | Enzymatic | 6.27 | |

| Mutant IDH1 R132C | Enzymatic | 3.71 | |

| Mutant IDH2 R140Q | Enzymatic | 36.9 | |

| Mutant IDH2 R172K | Enzymatic | 11.5 | |

| 2-HG Production (HT1080 cells) | Cell-based | 1.28 |

In Vivo Efficacy in a Xenograft Model

The antitumor activity of this compound was evaluated in a preclinical mouse xenograft model using the human fibrosarcoma cell line HT1080, which harbors an IDH1 R132C mutation.

Table 2: Preclinical In Vivo Study of this compound

| Parameter | Description |

| Animal Model | Athymic nude mice |

| Xenograft | Subcutaneous implantation of HT1080 cells |

| Treatment | This compound administered via oral gavage |

| Dosing Regimen | 0-32 mg/kg, twice daily for 3 days |

| Primary Endpoint | Inhibition of 2-hydroxyglutarate (2-HG) |

| Result | Dose-dependent inhibition of 2-HG in tumor tissue |

Experimental Protocols

Enzymatic Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various mutant IDH1 and IDH2 enzymes.

-

Methodology: While specific proprietary protocols are not publicly available, a general approach for such assays involves:

-

Enzyme Preparation: Recombinant human mutant IDH1/2 enzymes are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, NADPH, and α-ketoglutarate as the substrate.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based 2-HG Assay

-

Objective: To measure the inhibition of 2-HG production by this compound in a cellular context.

-

Cell Line: HT1080 human fibrosarcoma cells, which endogenously express the IDH1 R132C mutation.

-

Methodology:

-

Cell Culture: HT1080 cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24-72 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol-based solution.

-

2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: The IC50 value for 2-HG inhibition is calculated from the dose-response curve.

-

dot

Caption: Workflow for the cell-based 2-HG assay.

In Vivo Xenograft Study

-

Objective: To evaluate the in vivo pharmacodynamic effect of this compound by measuring its impact on tumor 2-HG levels.

-

Animal Model: Athymic (immunodeficient) nude mice are used to prevent rejection of the human tumor xenograft.

-

Methodology:

-

Tumor Implantation: HT1080 cells are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at different dose levels.

-

Tumor Collection: At the end of the treatment period, tumors are excised from the animals.

-

Pharmacodynamic Analysis: Tumor tissue is processed to extract metabolites, and 2-HG levels are quantified by LC-MS/MS.

-

Data Analysis: Tumor 2-HG levels are compared between the treated and control groups to assess the dose-dependent inhibitory effect of this compound.

-

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04521686) in patients with advanced solid tumors harboring IDH1 or IDH2 mutations.

Phase 1 Study Design (NCT04521686)

-

Title: A Study of this compound (LY3410738) in Participants With Advanced Solid Tumors and IDH1 or IDH2 Mutations.

-

Study Design: This is an open-label, multicenter study with two parts: a dose-escalation phase and a dose-expansion phase.

-

Patient Population: Patients with advanced solid tumors with documented IDH1 R132 mutations or cholangiocarcinoma with IDH2 R140 or R172 mutations who have progressed on standard therapies.

-

Treatment Arms:

-

Dose Escalation: this compound monotherapy.

-

Dose Expansion:

-

This compound monotherapy in specific tumor types (e.g., cholangiocarcinoma, glioma).

-

This compound in combination with gemcitabine and cisplatin for cholangiocarcinoma.

-

This compound in combination with durvalumab.

-

-

-

Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the recommended Phase 2 dose.

-

Secondary Objectives: To assess the preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.

Preliminary Clinical Findings

Initial results from the Phase 1 study have been presented at scientific conferences.

Table 3: Preliminary Efficacy of this compound in the Phase 1 Trial (Monotherapy)

| Tumor Type | Number of Patients | Best Response | Reference |

| Relapsed/Refractory Cholangiocarcinoma | 42 | 1 Partial Response, 22 Stable Disease | |

| Glioma | 22 | 3 Partial Responses, 9 Stable Disease |

Safety and Tolerability: As of the data cutoff in July 2022, this compound was generally well-tolerated. The most common treatment-emergent adverse events (≥15%) were nausea (35%), vomiting (21%), and decreased appetite (19%), which were mostly grade 1-2. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.

Pharmacodynamics: this compound demonstrated potent and sustained inhibition of plasma D-2-HG in patients with IDH1-mutant cancers at all dose levels. In patients with IDH2 mutations, higher doses (≥150 mg daily) were required for 2-HG inhibition.

dot

Caption: Logical flow of the this compound Phase 1 clinical trial.

Conclusion

This compound is a promising, potent, and selective covalent inhibitor of mutant IDH1. Preclinical studies have demonstrated its ability to effectively inhibit the production of the oncometabolite 2-HG in both enzymatic and cellular assays, as well as in an in vivo xenograft model. Early clinical data from the ongoing Phase 1 trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with IDH-mutant solid tumors. The continued development of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds the potential to provide a valuable new therapeutic option for patients with these genetically defined malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.

References

Methodological & Application

Crelosidenib's Inhibition of 2-Hydroxyglutarate Production: An In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crelosidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in various cancers.[1][2] Mutant IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG is a key driver in the pathogenesis of these cancers. This document provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on 2-HG production in cells expressing mutant IDH1.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue, result in a gain-of-function that leads to the excessive production of D-2-hydroxyglutarate (2-HG). 2-HG acts as an oncometabolite, competitively inhibiting α-KG-dependent dioxygenases, which leads to epigenetic dysregulation and a block in cellular differentiation.

This compound (also known as LY3410738) is an orally available, selective inhibitor of mutant IDH1. It specifically targets the mutant enzyme, leading to a reduction in 2-HG levels and subsequent inhibition of tumor cell proliferation and induction of differentiation. This application note details a robust in vitro enzymatic assay to quantify the dose-dependent effect of this compound on 2-HG production in a relevant cell-based model.

Signaling Pathway of Mutant IDH1 and 2-HG Production

Mutant IDH1 enzymes acquire the ability to convert α-ketoglutarate to 2-hydroxyglutarate. This compound acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and blocking this conversion, thereby reducing the cellular levels of 2-HG.

Quantitative Data: this compound In Vitro Activity

The following table summarizes the reported in vitro inhibitory activity of this compound against various mutant IDH enzymes and in a cell-based assay.

| Target | IC50 (nM) | Assay Type | Reference |

| IDH1 R132H | 6.27 | Enzymatic Assay | |

| IDH1 R132C | 3.71 | Enzymatic Assay | |

| IDH2 R140Q | 36.9 | Enzymatic Assay | |

| IDH2 R172K | 11.5 | Enzymatic Assay | |

| Mutant IDH1 R132C | 1.28 | Cell-based (HT1080) |

Experimental Protocol: In Vitro 2-HG Measurement Assay

This protocol outlines a cell-based assay to determine the IC50 of this compound by measuring its effect on 2-HG production. The principle of the 2-HG measurement is based on a specific D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzymatic reaction that leads to the production of a detectable signal (colorimetric or fluorometric).

Materials and Reagents

-

Cell Line: HT1080 fibrosarcoma cell line (expressing endogenous mutant IDH1 R132C) or another suitable cell line engineered to express a mutant IDH1.

-

Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO.

-

D-2-Hydroxyglutarate (D2HG) Assay Kit: (e.g., Abcam ab211070, Sigma-Aldrich MAK320, or similar). These kits typically include:

-

D2HG Assay Buffer

-

D2HG Enzyme (D-2-Hydroxyglutarate Dehydrogenase)

-

D2HG Substrate/Probe Mix

-

D2HG Standard

-

-

Phosphate-Buffered Saline (PBS)

-

96-well clear bottom plates (for cell culture)

-

96-well plates for assay (as recommended by the kit)

-

Microplate reader capable of measuring absorbance at 450 nm (for colorimetric assays) or fluorescence at Ex/Em = 540/590 nm (for fluorometric assays).

Experimental Workflow Diagram

Step-by-Step Procedure

Part 1: Cell Culture and Treatment

-

Cell Seeding: Seed HT1080 cells (or other suitable mutant IDH1 expressing cells) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and growth.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A typical concentration range to test would be from 0.1 nM to 1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the cells for an additional 48 to 72 hours to allow for the compound to take effect and for changes in 2-HG levels to occur.

Part 2: Sample Preparation

-

Sample Collection: After incubation, you can either measure the extracellular 2-HG in the cell culture supernatant or the intracellular 2-HG from cell lysates. For cell lysates, follow the kit manufacturer's instructions, which typically involve:

-

Washing the cells with cold PBS.

-

Lysing the cells with the provided assay buffer.

-

Centrifuging to pellet insoluble material.

-

-

Deproteination (if necessary): Some protocols may require a deproteination step to remove enzymes that could interfere with the assay. This can be done using perchloric acid (PCA) precipitation followed by neutralization with KOH, or using spin filters.

Part 3: 2-HG Measurement